molecular formula C11H14FNO B5349488 2-(4-fluorophenyl)-N-propylacetamide

2-(4-fluorophenyl)-N-propylacetamide

Cat. No.: B5349488
M. Wt: 195.23 g/mol
InChI Key: GHDZMNNXVIVKBU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-propylacetamide is an acetamide derivative characterized by a 4-fluorophenyl group attached to an acetamide backbone and an N-propyl chain. These compounds are typically synthesized via multicomponent reactions (e.g., using 4-fluorobenzaldehyde, propylamine, and acetic acid) or isolated from natural sources like mosses . For instance, derivatives with sulfonyl, benzoyl, or heterocyclic substituents have been explored for diverse applications, ranging from anticancer agents to enzyme inhibitors .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDZMNNXVIVKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-fluorophenyl)-N-propylacetamide with structurally analogous compounds, emphasizing molecular features, synthesis, and observed properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis/Source Observed Properties/Activities
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.21 4-Fluorophenyl, N-propylacetamide, cyclohexyl Multicomponent reaction (4-fluorobenzaldehyde, propylamine, cyclohexylisocyanide) White solid; MP 150–152°C; no bioactivity reported
2-(4-Benzoyl-3-hydroxyphenoxy)-N-propylacetamide Not specified Not specified Benzoyl, hydroxy phenoxy, N-propylacetamide Isolated from Polytrichastrum formosum moss No activity against 4-hour human cancer cell lines
2-[(1R,3R,4aR,9aS)-6-[(4-Fluorophenyl)sulfonylamino]-…-N-propylacetamide C₂₀H₂₃F₂N₃O₃S 423.50 4-Fluorophenyl sulfonamide, piperazine, sulfonyl Synthetic (exact method unspecified) Metabolite with potential pharmacological applications
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide C₂₁H₂₃Cl₂N₃O₂ ~440.34 Chlorophenyl, imidazopyridine, hydroxypropyl Synthetic (method not detailed) No bioactivity data
2-(3-Benzoylphenyl)-N-(4-fluorophenyl)propanamide C₂₂H₁₈FNO₂ 347.38 Benzoylphenyl, fluorophenyl amide Not specified No data
2-{2-Fluoro[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide C₁₈H₂₁FN₂O₃S 376.44 Fluorophenyl, sulfonyl, methylphenyl Not specified No data

Key Observations:

Synthetic Accessibility: Multicomponent reactions (e.g., ) enable efficient synthesis of fluorophenyl-acetamide derivatives with high yields (~81%) .

Physicochemical Properties :

  • The cyclohexyl-substituted analog () has a higher molecular weight (334.21 vs. ~195 for the target compound) and melting point (150–152°C), likely due to increased hydrophobicity .
  • Sulfonamide derivatives () have higher molecular weights (>400) and may exhibit lower solubility than the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-propylacetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-fluorophenylacetic acid derivatives with propylamine under controlled conditions (e.g., using coupling agents like EDCI/HOBt in anhydrous solvents such as DMF or THF). Temperature (0–25°C) and reaction time (12–24 hours) are critical to minimize side products. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(4-fluorophenyl)-N-propylacetamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the fluorophenyl and propylamide moieties. For instance, the ¹H NMR spectrum should show a singlet for the acetamide methylene group (~3.4 ppm) and a triplet for the propyl chain’s terminal methyl group (~0.9 ppm). Infrared (IR) spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 224.1084) .

Q. How can researchers assess the purity of 2-(4-fluorophenyl)-N-propylacetamide, and what analytical thresholds are acceptable for biological studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. A purity threshold of ≥95% is recommended for in vitro assays. For quantification, prepare calibration curves using a certified reference standard. Gas chromatography-mass spectrometry (GC-MS) may also be employed for volatile derivatives, though derivatization (e.g., silylation) is often required .

Advanced Research Questions

Q. What intermolecular interactions govern the crystallographic packing of 2-(4-fluorophenyl)-N-propylacetamide, and how do these affect its physical properties?

  • Methodological Answer : X-ray crystallography reveals intramolecular C–H···O hydrogen bonds and intermolecular N–H···O interactions that stabilize the crystal lattice (e.g., bond distances of ~2.1 Å). These interactions influence melting points (mp ~145–148°C) and solubility profiles (e.g., low solubility in polar protic solvents). Computational tools like Mercury CSD can model packing efficiency and predict stability under varying temperatures .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) from different studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity, inoculum size). Standardize protocols using CLSI guidelines. For example, test MIC (Minimum Inhibitory Concentration) values against S. aureus (ATCC 25923) in Mueller-Hinton broth at pH 7.3. Pair experimental data with computational docking studies (e.g., AutoDock Vina) to validate target binding (e.g., penicillin-binding proteins) and assess steric/electronic compatibility .

Q. What role does the fluorophenyl group play in modulating the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution at the para position. For Suzuki-Miyaura couplings, optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and aryl boronic acids in toluene/ethanol (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 7:3). Post-reaction, isolate derivatives via flash chromatography and confirm regioselectivity via NOESY NMR .

Q. What computational approaches are suitable for predicting the metabolic stability of 2-(4-fluorophenyl)-N-propylacetamide in preclinical models?

  • Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism sites (e.g., oxidation at the propyl chain). Molecular dynamics simulations (GROMACS) can model liver microsomal interactions, focusing on binding free energies with CYP3A4. Validate predictions with in vitro assays using human hepatocytes and LC-MS/MS quantification of metabolites (e.g., hydroxylated derivatives) .

Methodological Notes

  • Synthesis Optimization : Always conduct pilot reactions at 10–50 mg scale before scaling up.
  • Data Reproducibility : Share raw NMR/FID files and crystallographic CIF data in supplementary materials.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal.

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